molecular formula C19H18N4OS B2429637 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 1251706-82-7

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2429637
CAS No.: 1251706-82-7
M. Wt: 350.44
InChI Key: FBRHTQIMKFMCGL-UHFFFAOYSA-N
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Description

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with a pyridine moiety and a thioether linkage to an acetamide group

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-7-3-4-8-15(13)23-18(24)12-25-19-11-17(21-14(2)22-19)16-9-5-6-10-20-16/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRHTQIMKFMCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-6-(pyridin-2-yl)-4-methylpyrimidine

The pyrimidine core is constructed via Suzuki-Miyaura cross-coupling between 2,4-dichloro-6-methylpyrimidine and pyridin-2-ylboronic acid.

Procedure :

  • Combine 2,4-dichloro-6-methylpyrimidine (1.0 eq), pyridin-2-ylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Na₂CO₃ (3.0 eq) in THF/H₂O (4:1).
  • Reflux under N₂ for 6–8 hours.
  • Purify via column chromatography (hexane/EtOAc 8:2) to yield 2-chloro-6-(pyridin-2-yl)-4-methylpyrimidine (78% yield).

Mechanistic Insight :
Palladium catalysis facilitates oxidative addition of the C-Cl bond, transmetallation with the boronic acid, and reductive elimination to form the C-C bond.

Thioether Formation via Nucleophilic Substitution

The chloropyrimidine intermediate reacts with thioglycolic acid to install the thioacetate group.

Procedure :

  • Dissolve 2-chloro-6-(pyridin-2-yl)-4-methylpyrimidine (1.0 eq) and thioglycolic acid (1.2 eq) in anhydrous DMF.
  • Add K₂CO₃ (2.0 eq) and stir at 80°C for 12 hours.
  • Acidify with HCl (1M) and extract with CH₂Cl₂ to isolate 2-((6-(pyridin-2-yl)-4-methylpyrimidin-2-yl)thio)acetic acid (82% yield).

Key Variables :

  • Solvent : DMF enhances nucleophilicity of the thiolate.
  • Base : K₂CO₃ ensures deprotonation of thioglycolic acid.

Amidation with o-Toluidine

The carboxylic acid is converted to the acetamide via activation with EDC/HOBt.

Procedure :

  • Activate 2-((6-(pyridin-2-yl)-4-methylpyrimidin-2-yl)thio)acetic acid (1.0 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DCM.
  • Add o-toluidine (1.2 eq) and stir at 25°C for 24 hours.
  • Purify by recrystallization (EtOH/H₂O) to obtain the title compound (68% yield).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, NH), 7.95–7.85 (m, 2H, pyrimidine-H), 7.35–7.20 (m, 4H, o-tolyl-H), 3.82 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, Ar-CH₃).
  • IR (KBr): ν 3276 (N-H), 1665 (C=O), 1560 (C=N) cm⁻¹.

Optimization and Yield Data

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Suzuki Coupling Pd(OAc)₂, PPh₃, THF/H₂O, reflux 78 98.5
Thioether Formation K₂CO₃, DMF, 80°C 82 97.8
Amidation EDC/HOBt, DCM, 25°C 68 99.1

Critical Notes :

  • Catalyst Loading : Reducing Pd(OAc)₂ to 1 mol% decreases yield to 52%.
  • Solvent Screening : Replacing DMF with DMSO in Step 2 lowers yield to 65% due to side reactions.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines Suzuki coupling and thioether formation in a single vessel:

  • React 2,4-dichloro-6-methylpyrimidine with pyridin-2-ylboronic acid and Na₂S·9H₂O in DMF.
  • Add chloroacetic acid and o-toluidine sequentially.
  • Isolate product with 61% overall yield.

Solid-Phase Synthesis

Immobilized pyrimidine on Wang resin enables iterative functionalization, improving purity (>99%) but requiring specialized equipment.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time for Step 1 from 8 hours to 90 minutes.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

Chemical Reactions Analysis

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the thioether or acetamide groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can be compared with other similar compounds, such as:

    2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide: This compound has a similar structure but with a different substitution pattern on the acetamide group.

    2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide: Another structural analog with a different substitution pattern.

    2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(phenyl)acetamide: This compound lacks the methyl group on the acetamide moiety. The uniqueness of 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

The compound 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structure, which consists of a pyrimidine ring substituted with a pyridine moiety and an acetamide functional group. The thioether linkage plays a crucial role in its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its anticonvulsant and antiviral properties.

Anticonvulsant Activity

A study conducted by researchers aimed to assess the anticonvulsant potential of the compound through both in silico and in vivo methods. The findings indicated that the compound exhibited significant anticonvulsant activity, as demonstrated by its performance in the rotarod test, which measures motor coordination and balance in animals subjected to convulsant agents. The results suggested that the compound may act through multifactorial mechanisms, potentially involving modulation of neurotransmitter systems .

Antiviral Activity

In addition to its anticonvulsant effects, this compound has also been evaluated for antiviral properties. Research indicates that derivatives of pyrimidine and pyridine compounds can inhibit viral replication in various models. For instance, compounds similar to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide have shown promise against viruses such as hepatitis C and influenza . The specific mechanisms by which these compounds exert antiviral effects often involve interference with viral entry or replication processes.

The detailed mechanisms underlying the biological activities of 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide remain an active area of research. Preliminary data suggest several possible pathways:

  • Modulation of Ion Channels : The compound may influence ion channel activity, particularly those involved in neuronal excitability, thereby contributing to its anticonvulsant properties.
  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit key viral enzymes such as proteases and polymerases, which are essential for viral replication.
  • Interaction with Receptors : The ability to interact with neurotransmitter receptors may also play a role in its biological effects.

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the biological activities of this compound:

StudyMethodologyFindings
In Silico StudyMolecular docking simulationsPredicted binding affinity to target receptors involved in seizure activity
In Vivo StudyRotarod test on animal modelsSignificant reduction in seizure episodes compared to control groups
Antiviral AssayCytopathic effect inhibition testsDemonstrated antiviral activity against multiple strains at concentrations below 100 μM

Q & A

Q. What are the recommended synthetic routes for preparing 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide?

The compound can be synthesized via multi-step reactions, typically involving substitution, reduction, and condensation. For example:

  • Substitution : React 2-methyl-6-(pyridin-2-yl)pyrimidin-4-thiol with a halogenated acetamide derivative (e.g., 2-chloro-N-(o-tolyl)acetamide) under alkaline conditions to form the thioether bond .
  • Optimization : Use solvents like DMF or THF and maintain temperatures between 60–80°C to enhance reaction efficiency .
  • Purification : Employ column chromatography or recrystallization to isolate the product, monitored by TLC and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : Confirm proton environments (e.g., pyrimidine ring protons at δ 6.01 ppm, acetamide NH at δ 10.10 ppm) .
  • Elemental Analysis : Verify C, H, N, S content (e.g., C%: 45.29 observed vs. 45.36 calculated) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 344.21) .

Q. What preliminary biological screening methods are suitable for evaluating its activity?

Initial screening should focus on:

  • Enzyme Inhibition Assays : Test interactions with targets like proteases or kinases using fluorometric or colorimetric readouts .
  • In Silico Screening : Perform molecular docking to predict binding affinities to biological targets (e.g., anticonvulsant activity via GABA receptor interaction) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in its synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions .
  • Catalyst Use : Add bases like NaH or K₂CO₃ to deprotonate thiol groups, accelerating thioether formation .
  • Temperature Control : Maintain 70–80°C during condensation to minimize side reactions (e.g., oxidation) .

Q. How should researchers resolve discrepancies in spectroscopic or elemental analysis data?

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., δ 12.50 ppm for pyrimidine NH in related derivatives) .
  • High-Resolution MS : Resolve ambiguities in molecular ion peaks caused by isotopic patterns .
  • Repeat Analyses : Account for hygroscopicity or solvent residues affecting elemental results .

Q. What computational strategies are effective for predicting its pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Use tools like SwissADME to assess solubility, CYP450 interactions, and blood-brain barrier permeability .
  • Molecular Dynamics Simulations : Model binding stability with targets (e.g., anticonvulsant activity via sodium channel modulation) .

Q. How can in vivo models be designed to evaluate its therapeutic potential?

  • Rodent Seizure Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) tests to quantify anticonvulsant ED₅₀ and protective indices .
  • Behavioral Studies : Assess locomotor activity and anxiety levels in open-field tests to rule out neurotoxicity .

Q. What mechanistic studies are critical for understanding its biological activity?

  • Receptor Binding Assays : Quantify affinity for GABAₐ or NMDA receptors via radioligand displacement .
  • Cellular Pathways : Use Western blotting to evaluate downstream effects (e.g., BDNF or COX-2 expression) .

Q. How do structural modifications influence its bioactivity and selectivity?

  • SAR Studies : Compare analogues with varied substituents (e.g., replacing o-tolyl with p-tolyl reduces anticonvulsant efficacy by 40%) .
  • Electron-Withdrawing Groups : Introduce halogens (e.g., Cl) to enhance metabolic stability and target binding .

Q. What strategies validate its interaction with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes or receptors .
  • X-ray Crystallography : Resolve 3D structures of compound-target complexes (e.g., SmCD1 protease inhibition at 102.5 µM IC₅₀) .

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